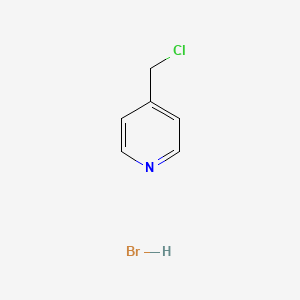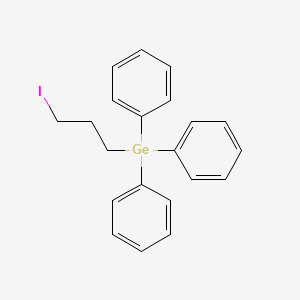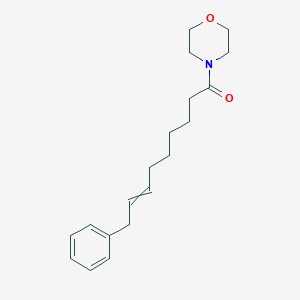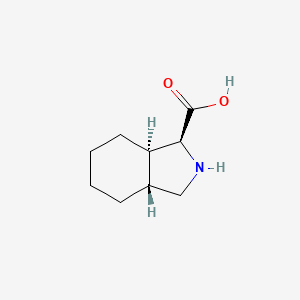
4-(Chloromethyl)pyridine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)pyridine;hydrobromide is a chemical compound with the molecular formula C6H6ClN·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)pyridine;hydrobromide can be synthesized through the bromination of 4-(Chloromethyl)pyridine using hydrobromic acid. The reaction typically involves the use of a brominating agent such as pyridine hydrobromide perbromide, which reacts with 4-(Chloromethyl)pyridine under controlled conditions to yield the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)pyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-(Chloromethyl)pyridine;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)pyridine;hydrobromide involves its reactivity as a halomethylated pyridine derivative. The chloromethyl group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of complex molecules, where the compound acts as an intermediate .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine;hydrobromide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)pyridine;hydrochloride: A positional isomer with the chloromethyl group at the 2-position.
3-(Chloromethyl)pyridine;hydrochloride: Another positional isomer with the chloromethyl group at the 3-position.
Uniqueness
4-(Chloromethyl)pyridine;hydrobromide is unique due to its specific reactivity and the position of the chloromethyl group on the pyridine ring. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
CAS No. |
651723-94-3 |
|---|---|
Molecular Formula |
C6H7BrClN |
Molecular Weight |
208.48 g/mol |
IUPAC Name |
4-(chloromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H6ClN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H |
InChI Key |
YHTCBNLCSVDFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)



![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)



